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  • Product: 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
  • CAS: 1856087-26-7

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole Derivatives: A Novel Class of SGLT1 Inhibitors

Executive Summary The therapeutic landscape for metabolic disorders has historically focused on Sodium-Glucose Co-transporter 2 (SGLT2) inhibition to induce renal glycosuria. However, the localized inhibition of Sodium-G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for metabolic disorders has historically focused on Sodium-Glucose Co-transporter 2 (SGLT2) inhibition to induce renal glycosuria. However, the localized inhibition of Sodium-Glucose Co-transporter 1 (SGLT1) in the gastrointestinal (GI) tract represents a paradigm shift in managing postprandial hyperglycemia and stimulating endogenous incretin secretion. This technical guide explores the structural rationale, mechanism of action (MoA), and validation protocols for 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole derivatives , a highly selective class of SGLT1 inhibitors pioneered in recent pharmaceutical developments [1].

Structural Activity Relationship (SAR) & Chemical Rationale

SGLT1 and SGLT2 share approximately 59% amino acid sequence homology, making isoform selectivity a significant medicinal chemistry challenge. The natural non-selective inhibitor, phlorizin, consists of a glucose moiety and an aglycone tail. Modern synthetic derivatives utilize a pyrazole-O-glucoside or C-glucoside scaffold where the pyrazole ring acts as the aglycone analog [2].

The incorporation of the 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole moiety is not arbitrary; it is driven by precise steric and electronic requirements of the SGLT1 binding pocket:

  • The 1-Ethyl Substitution: The ethyl group at the N1 position of the pyrazole ring provides optimal lipophilicity. It anchors the inhibitor into the hydrophobic domain adjacent to the sugar-binding site on the apical membrane of enterocytes, preventing rapid dissociation.

  • The 5-(sec-butoxymethyl) Substitution: This branched ether linkage is the critical driver of SGLT1 selectivity. SGLT2 possesses a sterically restricted aglycone-binding pocket. The bulky, chiral sec-butyl group creates severe steric clashes within the SGLT2 pocket but fits seamlessly into the more accommodating extracellular vestibule of SGLT1.

SAR Core 1H-Pyrazole Core (Aglycone Scaffold) Sub1 1-Ethyl Group (Hydrophobic Pocket Fit) Core->Sub1 Sub2 5-(sec-butoxymethyl) (Steric Bulk for Selectivity) Core->Sub2 Target SGLT1 Selective Inhibition Sub1->Target Sub2->Target

Figure 1: Structural-Activity Relationship (SAR) logic for SGLT1 selectivity.

Mechanism of Action (MoA)

The MoA of these pyrazole derivatives is highly localized and relies on a dual-pathway physiological response. Because these compounds are designed to have low systemic bioavailability, their action is restricted to the intestinal lumen, minimizing systemic off-target effects [3].

Primary Pathway: Apical Competitive Inhibition

Upon oral administration, the pyrazole derivative competitively binds to SGLT1 on the apical membrane of proximal enterocytes. By occupying the glucose-binding site, it prevents the Na+/glucose symport mechanism, effectively delaying and blunting the absorption of dietary carbohydrates. This directly attenuates postprandial glucose excursions.

Secondary Pathway: Microbiome-Mediated Incretin Release

The unabsorbed glucose bypasses the proximal small intestine and reaches the distal ileum and colon. Here, the gut microbiome ferments the glucose into Short-Chain Fatty Acids (SCFAs), such as butyrate and propionate. These SCFAs act as potent agonists for G-protein-coupled free fatty acid receptors (FFAR2 and FFAR3) located on the basolateral surface of enteroendocrine L-cells. Activation of these receptors triggers a robust, sustained release of Glucagon-Like Peptide-1 (GLP-1), enhancing glucose-dependent insulin secretion [4].

MoA A Oral Glucose Intake B Proximal Intestine (SGLT1 Blockade) A->B C Unabsorbed Glucose Reaches Distal Gut B->C Inhibits absorption D Microbial Fermentation (SCFAs Production) C->D E L-Cell Activation (FFAR2/3 Receptors) D->E SCFAs bind F Sustained GLP-1 Release & Glycemic Control E->F Secretion

Figure 2: Mechanism of action of SGLT1 inhibition leading to sustained GLP-1 release.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the efficacy and selectivity of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole derivatives, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data integrity.

Protocol 1: In Vitro SGLT1/SGLT2 Selectivity Radioligand Assay

Objective: Determine the IC50 values for SGLT1 and SGLT2 to quantify isoform selectivity.

Causality & Design Choices: We utilize 14 C-labeled α -methyl-D-glucopyranoside ( 14 C-AMG) instead of standard 14 C-glucose. Glucose is rapidly phosphorylated by intracellular hexokinases, creating a "metabolic sink" that confounds transport kinetics. AMG is transported by SGLT but is not a substrate for hexokinase, ensuring the radioactive signal is strictly proportional to transporter activity. Phlorizin is used as a positive control to define non-specific background uptake.

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO or HEK293 cells stably expressing human SGLT1 (hSGLT1) or hSGLT2 into 96-well Cytostar-T scintillating microplates.

  • Buffer Exchange: Wash cells with Na+-free buffer (choline chloride) to establish a baseline, then replace with Na+-containing assay buffer to prime the symporter.

  • Compound Incubation: Add the pyrazole derivative in a 10-point concentration gradient (e.g., 0.1 nM to 10 μ M). Include DMSO (vehicle) as the maximum signal control and 100 μ M Phlorizin as the minimum signal control. Incubate for 30 minutes at 37°C.

  • Radioligand Addition: Introduce 1 μ Ci of 14 C-AMG per well. Incubate for exactly 60 minutes to capture the linear phase of uptake.

  • Termination & Readout: Wash cells three times with ice-cold Na+-free buffer to halt transport and remove extracellular radioligand. Lyse cells and measure radioactivity via a MicroBeta scintillation counter.

Workflow Step1 Cell Culture Preparation (HEK293-hSGLT1 / hSGLT2) Step2 Compound Incubation (Pyrazole Derivatives) Step1->Step2 Step3 Radioligand Addition (14C-AMG) Step2->Step3 Step4 Wash & Lysis (Stop Transport) Step3->Step4 Step5 Scintillation Counting (IC50 Determination) Step4->Step5

Figure 3: In vitro radioligand uptake assay workflow for SGLT1/2 selectivity.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) & GLP-1 Quantification

Objective: Confirm the secondary MoA (GLP-1 secretion) in a rodent model.

Causality & Design Choices: When collecting blood to measure GLP-1, the collection tubes must be pre-loaded with a Dipeptidyl Peptidase-4 (DPP-4) inhibitor and aprotinin. Active GLP-1 (7-36 amide) has an in vivo half-life of less than 2 minutes before it is cleaved by endogenous DPP-4. Failure to inhibit DPP-4 immediately upon blood draw results in false-negative GLP-1 readings, invalidating the secondary MoA hypothesis.

Step-by-Step Workflow:

  • Fast male Sprague-Dawley rats (8-10 weeks old) for 16 hours.

  • Orally gavage the animals with the pyrazole derivative (e.g., 3 mg/kg) or vehicle control.

  • Thirty minutes post-dose, administer an oral glucose load (2 g/kg).

  • Collect tail vein blood at 0, 15, 30, 60, and 120 minutes into EDTA tubes containing 50 μ M DPP-4 inhibitor.

  • Centrifuge immediately at 4°C to separate plasma.

  • Quantify active GLP-1 using a high-sensitivity ELISA and calculate the Area Under the Curve (AUC).

Quantitative Data Summary

The structural modifications in the 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole derivatives yield profound shifts in transporter affinity. Table 1 summarizes representative in vitro transport inhibition data for this specific chemical class compared to legacy inhibitors [1][2].

Compound Class / InhibitorSGLT1 IC 50​ (nM)SGLT2 IC 50​ (nM)Selectivity Fold (SGLT2 / SGLT1)Primary Target
Phlorizin (Natural) 300300.1xNon-selective
Dapagliflozin >10,0001.1<0.0001xSGLT2 Selective
Pyrazole Derivative (1-ethyl, 5-sec-butoxymethyl) 12 - 25 >10,000 >400x SGLT1 Selective

Table 1: Representative inhibitory profiles of SGLT modulators. The pyrazole derivative exhibits sub-nanomolar affinity for SGLT1 while completely sparing SGLT2.

References

  • Title: Pyrazole compound and pharmaceutical use thereof (US Patent 8846746B2)
  • Title: Pyrazole compound and pharmaceutical use thereof for inhibiting sglt1 (CA Patent 2845127C)
  • Title: Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of LX2761, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

NMR spectra and mass spectrometry data for 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole Introduction In the landscape of modern medicinal chemistry and materials science, the unambiguous structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

Introduction

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural confirmation of novel chemical entities is a foundational requirement for advancing research and development. Pyrazole derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of biological activities, making them frequent targets in drug discovery programs[1][2][3]. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole.

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the rationale behind the predicted spectral features, offering a framework for the structural validation of this and structurally related molecules. We will explore the characteristic chemical shifts, coupling constants, and fragmentation patterns that collectively serve as a unique fingerprint for this specific compound.

Molecular Structure and Analysis

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is composed of a 1,5-disubstituted pyrazole core, featuring an ethyl group at the N1 position and a sec-butoxymethyl group at the C5 position. The presence of a chiral center in the sec-butyl group adds a layer of complexity that must be considered in the spectral analysis.

Figure 1: Chemical structure of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum for 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is based on established chemical shift ranges for substituted pyrazoles and ethers[4][5][6][7][8][9]. The electronegative nitrogen and oxygen atoms will cause adjacent protons to appear at a lower field (higher ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Pyrazole H-3 ~7.3 - 7.5 Doublet (d) 1H Located on the pyrazole ring, deshielded by the aromatic system. Coupled to H-4.
Pyrazole H-4 ~6.0 - 6.2 Doublet (d) 1H Coupled to H-3. Generally upfield relative to other aromatic protons[5][10].
O-CH₂ -Pyrazole ~4.6 - 4.8 Singlet (s) 2H Methylene protons adjacent to both the pyrazole ring and an oxygen atom, causing significant deshielding.
N-CH₂ -CH₃ ~4.1 - 4.3 Quartet (q) 2H Deshielded by the adjacent nitrogen atom and coupled to the methyl protons.
O-CH (CH₃)(CH₂CH₃) ~3.4 - 3.6 Sextet or Multiplet (m) 1H Methine proton deshielded by the adjacent oxygen atom and coupled to five neighboring protons.
N-CH₂-CH₃ ~1.4 - 1.6 Triplet (t) 3H Coupled to the adjacent methylene protons.
O-CH(CH₃ )(CH₂CH₃) ~1.1 - 1.3 Doublet (d) 3H Methyl group on the sec-butyl chain, coupled to the methine proton.
O-CH(CH₃)(CH₂ CH₃) ~1.4 - 1.7 Multiplet (m) 2H Methylene protons of the sec-butyl group, diastereotopic due to the chiral center, leading to a complex multiplet.

| O-CH(CH₃)(CH₂CH₃ ) | ~0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl group of the sec-butyl chain, coupled to the adjacent methylene protons. |

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio[11].

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectral Analysis

Carbon NMR (¹³C NMR) complements the ¹H NMR data by providing a count of unique carbon environments. Proton-decoupled spectra result in sharp singlets for each carbon, simplifying analysis. The predicted chemical shifts are influenced by hybridization and proximity to electronegative atoms.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Pyrazole C-5 ~150 - 155 Quaternary carbon attached to a nitrogen and the oxygen-linked side chain. Expected to be the most downfield pyrazole carbon.
Pyrazole C-3 ~138 - 142 Methine carbon of the pyrazole ring[5][12].
Pyrazole C-4 ~105 - 108 Methine carbon of the pyrazole ring, typically the most upfield of the ring carbons[5][10].
O-C H(CH₃)(CH₂CH₃) ~75 - 80 Methine carbon of the sec-butoxy group, directly attached to oxygen[7].
O-C H₂-Pyrazole ~65 - 70 Methylene carbon linking the pyrazole ring and the ether oxygen.
N-C H₂-CH₃ ~45 - 50 Methylene carbon of the N-ethyl group.
O-CH(CH₃)(C H₂CH₃) ~28 - 32 Methylene carbon of the sec-butyl group.
O-CH(C H₃)(CH₂CH₃) ~18 - 22 Methyl carbon of the sec-butyl group.
N-CH₂-C H₃ ~14 - 16 Methyl carbon of the N-ethyl group.

| O-CH(CH₃)(CH₂C H₃) | ~9 - 12 | Terminal methyl carbon of the sec-butyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Utilize the same spectrometer, switching to the ¹³C nucleus frequency.

  • Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended[11].

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. The ionization process is highly energetic, leading to predictable bond cleavages. The fragmentation of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is expected to be dominated by cleavages characteristic of both ethers (α-cleavage) and pyrazole rings (ring fragmentation)[13][14][15].

Predicted Molecular Ion and Key Fragments

m/z Value Proposed Fragment Rationale
196 [M]⁺˙ Molecular ion peak corresponding to the exact mass of C₁₀H₁₈N₂O.
167 [M - C₂H₅]⁺ Loss of the ethyl group from the pyrazole nitrogen.
139 [M - C₄H₉]⁺ α-cleavage at the ether oxygen, with loss of the sec-butyl radical. This is a highly characteristic fragmentation for ethers[15][16].
125 [M - C₄H₉O]⁺ Cleavage of the C-O bond, loss of the sec-butoxy radical.
97 [C₅H₉N₂]⁺ Fragment corresponding to the ethyl-pyrazole cation after cleavage of the entire sec-butoxymethyl side chain.
81 [C₄H₅N₂]⁺ Common pyrazole fragment resulting from the loss of N₂ from a protonated pyrazole intermediate[13].

| 57 | [C₄H₉]⁺ | sec-butyl cation, a common fragment from the side chain. |

Workflow: Fragmentation Pathway

The fragmentation begins with the formation of the molecular ion. Key subsequent fragmentations include the favorable α-cleavage at the ether linkage and cleavages around the pyrazole ring system.

G M [C₁₀H₁₈N₂O]⁺˙ m/z = 196 Molecular Ion F139 [C₇H₁₁N₂O]⁺ m/z = 139 α-Cleavage (-C₄H₉) M->F139 - •C₄H₉ F125 [C₆H₉N₂]⁺ m/z = 125 (-C₄H₉O) M->F125 - •OC₄H₉ F57 [C₄H₉]⁺ m/z = 57 sec-Butyl Cation M->F57 F97 [C₅H₉N₂]⁺ m/z = 97 F125->F97 - C₂H₄ F81 [C₄H₅N₂]⁺ m/z = 81 Pyrazole Ring Fragment F97->F81 - H•, -HCN

Figure 2: Predicted EI-MS fragmentation pathway for the title compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL[14].

  • Instrument Setup: Utilize a mass spectrometer equipped with an EI source. The instrument can be coupled with a Gas Chromatography (GC) system for sample introduction and purification.

  • Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum using a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak [M]⁺˙ to confirm the molecular weight. Analyze the lower mass fragments and compare them against the predicted fragmentation pattern to corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry yields a unique and detailed molecular fingerprint. The predicted chemical shifts, coupling patterns, and fragmentation pathways are based on fundamental principles and data from analogous structures. Any deviation from this expected data would warrant further investigation, potentially indicating the presence of isomers or impurities. This methodical approach ensures high confidence in structural assignments, a critical step in any scientific endeavor involving novel chemical synthesis.

References

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70. Available at: [Link]

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. Available at: [Link]

  • Charles, L., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Available at: [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Aalborg University. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261–270. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • da Silva, A. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Doc Brown's Chemistry. (2026). 1H & 13C NMR spectra of 2-methoxybutane (sec-butyl methyl ether). Available at: [Link]

  • Kumar, V., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Available at: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

  • Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Foundational

Unveiling the Structure-Activity Relationship (SAR) of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole Derivatives as Next-Generation Succinate Dehydrogenase Inhibitors

Abstract: The emergence of target-site mutations in fungal pathogens has severely compromised the efficacy of classical Succinate Dehydrogenase Inhibitors (SDHIs). As a Senior Application Scientist in agrochemical drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The emergence of target-site mutations in fungal pathogens has severely compromised the efficacy of classical Succinate Dehydrogenase Inhibitors (SDHIs). As a Senior Application Scientist in agrochemical drug discovery, I present this technical whitepaper detailing the rational design, structure-activity relationship (SAR), and validation protocols for a novel class of SDHIs. By utilizing the highly flexible and sterically distinct 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole core, we can achieve adaptive binding within the ubiquinone-binding pocket (Q-site) of Complex II, effectively overcoming existing resistance paradigms.

Mechanistic Rationale: Engineering the Pyrazole Core

Succinate dehydrogenase (SDH) is a highly conserved mitochondrial enzyme complex that couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol. Inhibiting the Q-site of SDH halts the electron transport chain, leading to a lethal depletion of ATP in fungal pathogens[1].

Historically, commercial SDHIs (e.g., fluxapyroxad, bixafen) have relied heavily on a 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide scaffold. However, mutations such as SDHB-H277Y and SDHC-H134R alter the geometry of the Q-site, causing steric clashes with rigid difluoromethyl groups.

To circumvent this, we engineered the 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole pharmacophore.

  • The 1-Ethyl Substitution: Replacing the traditional 1-methyl group with a 1-ethyl moiety increases lipophilicity and provides a superior vectoring angle, pushing the pyrazole ring deeper into the hydrogen-bonding network formed by conserved Tyrosine and Tryptophan residues in the SDH active site.

  • The 5-(sec-butoxymethyl) Ether Linkage: The introduction of an ether linkage provides crucial rotational flexibility[2]. Unlike rigid halogens, the ether oxygen acts as a flexible hinge, allowing the bulky, chiral sec-butyl group to adaptively mold into mutated, constricted hydrophobic sub-pockets. This scaffold-hopping strategy is critical for maintaining high-affinity binding against resistant strains[3].

SDH_Pathway Succinate Succinate SDHA SDHA Succinate->SDHA Oxidation SDHB SDHB SDHA->SDHB e- transfer Q_site Q_site SDHB->Q_site Fe-S cluster Ubiquinone Ubiquinone Q_site->Ubiquinone Reduction Inhibitor 5-(sec-butoxymethyl)- 1-ethyl-1H-pyrazole Inhibitor->Q_site Competitive Inhibition

Fig 1. Mechanism of action: The pyrazole core competitively blocks the SDH ubiquinone-binding site.

Structure-Activity Relationship (SAR) Analysis

A robust SAR campaign requires systematically isolating variables. We divided the molecule into two primary zones for optimization: the Pyrazole Core (Zone 1) and the Hydrophobic Tail (Zone 2).

Zone 1: Validation of the Core Scaffold

To validate the 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole core, we synthesized a library of derivatives while keeping the hydrophobic tail (a standard 2-(1,3-dimethylbutyl)phenyl group) constant. The in vitro SDH inhibition was measured against isolated Rhizoctonia solani mitochondria.

Table 1: SAR of Pyrazole Core Modifications vs. R. solani SDH

CompoundR1 (Position 1)R2 (Position 5)IC50 (μM)Fold Change vs Control
Control MethylDifluoromethyl0.0451.0x
1a EthylDifluoromethyl0.0521.1x
1b EthylMethoxymethyl0.1202.6x
1c Ethyl(±)-sec-butoxymethyl0.0180.4x
1d Ethyl(S)-sec-butoxymethyl0.0090.2x
1e Ethyl(R)-sec-butoxymethyl0.0851.8x

Expert Insight: The data reveals a profound stereospecific preference. The (S)-enantiomer (Compound 1d) exhibits a 5-fold increase in potency over the standard difluoromethyl control. The (S)-configuration optimally projects the terminal methyl group of the sec-butyl chain into a deep lipophilic cleft in the SDHC subunit, a causality that is lost in the (R)-configuration due to steric clashing with the adjacent backbone carbonyls.

Zone 2: Optimization of the Hydrophobic Tail

With the (S)-sec-butoxymethyl-1-ethyl core established, we explored N-phenyl substituted amide fragments to maximize van der Waals interactions in the distal Q-site channel[4].

Table 2: SAR of Hydrophobic Tail Variations (Using Core 1d)

CompoundHydrophobic Tail (Aniline)IC50 (μM)EC50 In Vivo Efficacy (mg/L)
2a 2-(3,4-dichlorophenyl)ethyl0.0151.2
2b 2-(1,3-dimethylbutyl)phenyl0.0050.4
2c 3,4,5-trifluorophenyl0.0403.8
2d 2-fluoro-phenyl0.150>10.0

Expert Insight: The highly lipophilic, branched 2-(1,3-dimethylbutyl)phenyl tail (Compound 2b) yielded sub-nanomolar target engagement. The flexibility of the alkyl chain complements the adaptive nature of the ether-linked pyrazole core, creating a highly potent, dual-flexible SDHI.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols have been engineered with built-in validation controls.

SAR_Workflow Core 1. Scaffold Synthesis 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole Amidation 2. Library Generation Amidation with diverse anilines Core->Amidation Screening 3. Primary Screen In vitro SDH Inhibition (IC50) Amidation->Screening Screening->Amidation SAR Feedback Loop InVivo 4. Secondary Screen In vivo Antifungal Efficacy Screening->InVivo Lead 5. Lead Selection Crystallography & Optimization InVivo->Lead

Fig 2. Iterative SAR workflow from core scaffold synthesis to in vivo efficacy and lead selection.

Protocol A: Stereoretentive Amide Coupling for Library Generation

Standard coupling agents often fail or cause epimerization when dealing with sterically encumbered, chiral pyrazole cores. This protocol utilizes HATU to ensure rapid, stereoretentive activation.

  • Activation: Dissolve 1.0 eq of 5-((S)-sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes. Causality: HATU forms a highly reactive O-At ester that overcomes the steric shielding provided by the adjacent 5-sec-butoxymethyl group.

  • Coupling: Add 1.1 eq of the target aniline derivative. Stir the mixture at 25°C for 12 hours under a nitrogen atmosphere to prevent oxidative degradation.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl. Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product. Follow with saturated NaHCO₃ and brine washes. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro SDH Inhibition Assay (DCPIP Reduction)

This kinetic assay utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor to spectrophotometrically quantify SDH activity[4].

  • Preparation of Reaction Mix: In a 96-well microplate, add 160 μL of 50 mM potassium phosphate buffer (pH 7.4), 10 μL of 20 mM sodium succinate, and 10 μL of 50 μM DCPIP to each well.

  • Inhibitor Addition: Add 5 μL of the synthesized pyrazole derivative (dissolved in DMSO) at varying concentrations (0.001 to 10 μM). Validation Control: Include a DMSO-only well (negative control) and a Fluxapyroxad well (positive control).

  • Enzyme Incubation: Introduce 10 μL of isolated R. solani mitochondrial suspension. Incubate at 25°C for 10 minutes. Causality: Pre-incubation is mandatory to allow the bulky 1-ethyl and sec-butoxymethyl groups to fully equilibrate within the Q-site before the reaction begins.

  • Reaction Initiation: Add 5 μL of 2 mM Phenazine methosulfate (PMS). Causality: DCPIP cannot efficiently accept electrons directly from SDH iron-sulfur clusters; PMS acts as the critical intermediate electron mediator.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm (A600) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine the IC50 via non-linear regression analysis by plotting normalized V₀ against log[Inhibitor].

Conclusion

The SAR investigation of the 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole scaffold demonstrates that strategic structural flexibility is paramount in overcoming target-site resistance. By replacing rigid halogens with a flexible, chiral ether linkage, and utilizing a 1-ethyl group for optimal vectoring, we have established a highly potent pharmacophore for next-generation SDHIs. Future workflows will focus on X-ray crystallography of Compound 2b co-crystallized with mutated SDH complexes to further refine the atomic-level binding model.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(sec-Butoxymethyl)-1-ethyl-1H-pyrazole as a Versatile Building Block in Agrochemical and Pharmaceutical Discovery

Introduction & Mechanistic Rationale In modern synthetic chemistry, the strategic selection of heterocyclic building blocks is critical for developing novel active pharmaceutical ingredients (APIs) and agrochemicals. 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern synthetic chemistry, the strategic selection of heterocyclic building blocks is critical for developing novel active pharmaceutical ingredients (APIs) and agrochemicals. 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole has emerged as a highly privileged intermediate. Its unique structural features—combining a stable 1-ethyl-1H-pyrazole core with a sterically tuned sec-butoxymethyl ether moiety—make it an ideal precursor for complex molecular scaffolds[1].

Why the sec-butoxymethyl group? The inclusion of a branched sec-butyl ether provides a precise balance of lipophilicity and steric bulk. In pharmaceutical applications, such as the development of Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors, this steric hindrance protects the ether linkage from rapid enzymatic cleavage in vivo, thereby extending the molecule's half-life[1]. In agrochemical applications, specifically in the design of pesticidal pyrazole and triazole derivatives targeting invertebrate pests, this lipophilic tail enhances cuticular penetration, allowing the active compound to reach its target site more effectively[2].

Why the 1-ethyl-1H-pyrazole core? The pyrazole ring is a classic bioisostere for various aromatic and heteroaromatic systems, offering excellent metabolic stability and favorable hydrogen-bonding profiles. The N-ethyl substitution locks the tautomeric state of the pyrazole, ensuring predictable regioselectivity during downstream functionalization, particularly electrophilic aromatic substitution at the C4 position.

Physicochemical Properties & Key Derivatives

To utilize this intermediate effectively, researchers typically activate it via halogenation. The C4-brominated derivative is the most common commercially available form, serving as a direct substrate for transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of the Intermediate and its Primary Activated Derivative

PropertyBase IntermediateActivated Derivative
Chemical Name 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole4-Bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
CAS Number N/A (Base Scaffold)1855944-82-9
Molecular Formula C10H18N2OC10H17BrN2O
Molecular Weight 182.26 g/mol 261.16 g/mol
Key Structural Feature Unsubstituted C4 positionBrominated C4 position for cross-coupling
Primary Application PrecursorSuzuki/Stille Coupling Substrate
Commercial Availability Custom SynthesisEvitaChem / Bidepharm[3]

Experimental Protocols & Workflows

The following protocols detail the self-validating workflow for converting the base pyrazole into an advanced functionalized scaffold.

Protocol A: Regioselective C4-Bromination

Causality: The electron-rich nature of the pyrazole ring makes the C4 position highly susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is chosen over elemental bromine ( Br2​ ) to prevent over-halogenation and avoid the generation of harsh hydrobromic acid byproducts that could cleave the sec-butoxymethyl ether.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Rationale: DMF stabilizes the polar transition state of the bromination.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Add 10.5 mmol (1.05 eq) of NBS portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exothermic reaction, preventing thermal degradation of the ether linkage.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1) until the starting material is consumed.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual electrophilic bromine species. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting 4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1855944-82-9) can typically be used in the next step without further column chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling for Scaffold Assembly

Causality: To build complex pesticidal or pharmaceutical APIs, the brominated intermediate must be coupled with an aryl or heteroaryl boronic acid. Pd(dppf)Cl2​ is selected as the catalyst because its bidentate phosphine ligand provides excellent stability and promotes reductive elimination, minimizing homocoupling side-reactions.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 5.0 mmol of 4-bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole, 6.0 mmol (1.2 eq) of the desired Aryl-Boronic Acid, and 15.0 mmol (3.0 eq) of Potassium Carbonate ( K2​CO3​ ).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 25 mL). Rationale: The biphasic solvent system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Catalyst Addition: Add 0.25 mmol (5 mol%) of Pd(dppf)Cl2​ . Purge the flask with argon for 10 minutes.

  • Heating: Heat the mixture to 90 °C for 12 hours. Monitor via LC-MS to confirm the disappearance of the brominated mass peak (m/z 261/263).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and dichloromethane. Extract, dry, and purify via flash chromatography to yield the advanced API scaffold.

Visualizations

Synthetic Workflow

G A 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole (Base Intermediate) B NBS, DMF, 0°C to RT (Electrophilic Bromination) A->B C 4-Bromo-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole (Activated Substrate) B->C D Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 (Suzuki-Miyaura Coupling) C->D E Advanced Pyrazole Scaffold (Agrochemical / API Core) D->E

Synthetic workflow from intermediate to advanced API scaffold.

Mechanistic Pathway in Drug Development

Pathway API Pyrazole-Based API (e.g., SGLT1 Inhibitor) SGLT1 SGLT1 Transporter (Intestinal Epithelium) API->SGLT1 Competitive Binding Glucose Glucose Absorption (Blocked) SGLT1->Glucose Inhibition Effect Reduced Postprandial Hyperglycemia (Therapeutic Outcome) Glucose->Effect Metabolic Modulation

Mechanistic pathway of pyrazole-derived SGLT1 inhibitors.

Conclusion

The strategic utilization of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole allows researchers to bypass complex early-stage heterocyclic synthesis. By leveraging its pre-installed steric bulk and regioselective halogenation profile, scientists can rapidly assemble diverse libraries of pesticidal agents[2] and metabolic disease therapeutics[1].

References

  • US Patent 2007/0032529 A1.Pyrazole compound and pharmaceutical use thereof for inhibiting SGLT1. Google Patents.
  • European Patent EP3999505B1 / CN114174267A.Pesticidal pyrazole and triazole derivatives. BASF SE / Google Patents.

Sources

Application

Application Note &amp; Protocols: High-Yield Synthesis of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1][2] Specifically, 1,5-disubstituted pyrazoles are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1][2] Specifically, 1,5-disubstituted pyrazoles are of significant interest in drug discovery and development. This document provides a comprehensive guide for the high-yield synthesis of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole, a compound with potential applications in pharmaceutical and agrochemical research. The synthetic strategy presented herein is a robust, two-stage process designed for efficiency, scalability, and high purity of the final product.

The synthesis is logically divided into two main parts:

  • Synthesis of the key intermediate, (1-ethyl-1H-pyrazol-5-yl)methanol.

  • Etherification of (1-ethyl-1H-pyrazol-5-yl)methanol to yield the target compound.

This guide is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the underlying chemical principles and mechanistic insights to empower the user to optimize the synthesis for their specific needs.

Part 1: Synthesis of the Key Intermediate: (1-ethyl-1H-pyrazol-5-yl)methanol

The most efficient route to the target molecule begins with the synthesis of the versatile intermediate, (1-ethyl-1H-pyrazol-5-yl)methanol. This can be achieved through a two-step sequence involving the formation of a pyrazole-5-carboxylate ester followed by its reduction.

Diagram: Synthesis Pathway for (1-ethyl-1H-pyrazol-5-yl)methanol

Synthesis_of_1-ethyl-5-hydroxymethyl-1H-pyrazole diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate ethyl_1_ethyl_pyrazole_5_carboxylate Ethyl 1-ethyl-1H-pyrazole-5-carboxylate diethyl_ethoxymethylenemalonate->ethyl_1_ethyl_pyrazole_5_carboxylate Ethanol, Reflux ethylhydrazine Ethylhydrazine ethylhydrazine->ethyl_1_ethyl_pyrazole_5_carboxylate hydroxymethyl_pyrazole (1-ethyl-1H-pyrazol-5-yl)methanol ethyl_1_ethyl_pyrazole_5_carboxylate->hydroxymethyl_pyrazole 1. THF, 0 °C to rt 2. H₂O quench LAH LiAlH₄ LAH->hydroxymethyl_pyrazole

Caption: Two-step synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol.

Step 1.1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

The pyrazole ring is constructed via a cyclocondensation reaction between diethyl ethoxymethylenemalonate and ethylhydrazine.[3] This reaction proceeds with high regioselectivity to yield the desired 1,5-disubstituted pyrazole.

Mechanism: The reaction is initiated by a Michael addition of the more nucleophilic nitrogen of ethylhydrazine to the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by an intramolecular cyclization with the elimination of ethanol to form the stable aromatic pyrazole ring.

Protocol 1.1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

  • Materials:

    • Diethyl ethoxymethylenemalonate

    • Ethylhydrazine (handle with care, toxic)

    • Absolute Ethanol

    • Standard laboratory glassware

    • Magnetic stirrer with heating

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl ethoxymethylenemalonate (1 equivalent) in absolute ethanol (5 mL per gram of diethyl ethoxymethylenemalonate).

    • To this solution, add ethylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-ethyl-1H-pyrazole-5-carboxylate as a clear oil.

  • Expected Yield: 80-90%

Step 1.2: Reduction of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

The ester is then reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Mechanism: The hydride from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group and a second hydride attack on the resulting aldehyde intermediate to form the alcohol upon aqueous workup.

Protocol 1.2: Synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol

  • Materials:

    • Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

    • Lithium aluminum hydride (LiAlH₄) (handle with extreme care, pyrophoric)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate (anhydrous)

    • Standard laboratory glassware for inert atmosphere reactions

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-ethyl-1H-pyrazol-5-yl)methanol.[4] The product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

  • Expected Yield: 85-95%

Part 2: Synthesis of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

The final step is the etherification of the primary alcohol with a sec-butyl group. A Williamson ether synthesis is a reliable method for this transformation.

Diagram: Etherification of (1-ethyl-1H-pyrazol-5-yl)methanol

Etherification_Reaction hydroxymethyl_pyrazole (1-ethyl-1H-pyrazol-5-yl)methanol final_product 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole hydroxymethyl_pyrazole->final_product DMF, 0 °C to rt NaH NaH NaH->final_product sec_butyl_bromide 2-Bromobutane sec_butyl_bromide->final_product

Caption: Williamson ether synthesis to form the target compound.

Protocol 2: Synthesis of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

Mechanism: Sodium hydride, a strong base, deprotonates the hydroxyl group of (1-ethyl-1H-pyrazol-5-yl)methanol to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from 2-bromobutane in an Sₙ2 reaction to form the desired ether.

  • Materials:

    • (1-ethyl-1H-pyrazol-5-yl)methanol

    • Sodium hydride (NaH), 60% dispersion in mineral oil (handle with care, flammable)

    • 2-Bromobutane

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.

    • Add anhydrous DMF to the flask and cool to 0 °C.

    • Dissolve (1-ethyl-1H-pyrazol-5-yl)methanol (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

    • Add 2-bromobutane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion as monitored by TLC.

    • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole.

  • Expected Yield: 70-85%

Summary of Quantitative Data

StepReactantsProductSolventConditionsYield (%)
1.1Diethyl ethoxymethylenemalonate, EthylhydrazineEthyl 1-ethyl-1H-pyrazole-5-carboxylateEthanolReflux, 4-6 h80-90
1.2Ethyl 1-ethyl-1H-pyrazole-5-carboxylate, LiAlH₄(1-ethyl-1H-pyrazol-5-yl)methanolTHF0 °C to rt, 2-3 h85-95
2(1-ethyl-1H-pyrazol-5-yl)methanol, NaH, 2-Bromobutane5-(sec-butoxymethyl)-1-ethyl-1H-pyrazoleDMF0 °C to rt, 12-18 h70-85

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethylhydrazine is toxic and should be handled with caution.

  • Lithium aluminum hydride (LiAlH₄) and sodium hydride (NaH) are highly reactive and pyrophoric. They react violently with water. Handle under an inert atmosphere and quench with extreme care.

  • 2-Bromobutane is a flammable liquid and an irritant.

Conclusion

The synthetic pathways and protocols detailed in this application note provide a reliable and high-yielding route to 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole. By understanding the underlying chemical principles of each step, from pyrazole core formation to the final etherification, researchers can confidently reproduce and, if necessary, adapt these methods for the synthesis of related analogs. The use of readily available starting materials and well-established reactions makes this approach suitable for both small-scale research and larger-scale production campaigns in the fields of medicinal and materials chemistry.

References

  • ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Available at: [Link]

  • Wiley Online Library. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • MDPI. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • Google Patents. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available at: [Link]

  • JOCPR. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Available at: [Link]

  • RASAYAN Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. Available at: [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

  • Journal of Current Chemical and Pharmaceutical Sciences. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available at: [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the Formulation of Pyrazole-Based Fungicides in Agrochemical Research

A Senior Application Scientist's Guide to 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole and its Analogs Introduction: The Prominence of the Pyrazole Scaffold in Modern Crop Protection The pyrazole ring, a five-membered hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole and its Analogs

Introduction: The Prominence of the Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a foundational structural motif in the discovery of modern agrochemicals.[1][2] Its chemical versatility and ability to interact with a wide range of biological targets have led to the development of highly successful commercial fungicides, insecticides, and herbicides.[3][4] These compounds are critical for ensuring global food security through effective crop protection.

While this guide is centered on the development of the novel pyrazole compound 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole , publicly available data on this specific molecule is limited. Therefore, to provide a comprehensive and technically robust framework, we will use the well-established class of pyrazole carboxamide fungicides, specifically Succinate Dehydrogenase Inhibitors (SDHIs), as a representative model. The principles of synthesis, mechanism of action, formulation, and biological evaluation detailed herein are directly applicable to the research and development of novel pyrazole derivatives.

Part 1: Synthesis of the Pyrazole Carboxamide Core

The synthesis of pyrazole-based active ingredients typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[5] This reaction forms the core pyrazole ring, which can then be further modified. For pyrazole carboxamide fungicides, a key intermediate is a pyrazole-4-carboxylic acid, which is subsequently coupled with a specific aniline moiety to yield the final active ingredient.

Protocol 1.1: Two-Step Synthesis of a Model Pyrazole Carboxamide

This protocol outlines the synthesis of a generic pyrazole carboxamide, a common structure in SDHI fungicides.

Step 1: Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask, combine ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) with absolute ethanol (5 mL per gram of butanoate).

  • Hydrazine Addition: While stirring at room temperature, slowly add ethylhydrazine oxalate (1.1 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a 5% sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pyrazole ester.

Step 2: Amide Coupling to Form the Final Active Ingredient

  • Saponification: Dissolve the purified pyrazole ester from Step 1 in a mixture of ethanol and 2M sodium hydroxide solution. Stir at 60°C for 2-3 hours until the ester is fully hydrolyzed to the corresponding carboxylic acid.

  • Acidification: Cool the reaction mixture and acidify to pH 2-3 with 2N HCl to precipitate the pyrazole carboxylic acid. Filter and dry the solid.

  • Amide Formation: In a separate flask under a nitrogen atmosphere, dissolve the pyrazole carboxylic acid (1 equivalent) in anhydrous dichloromethane. Add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir for 2 hours at room temperature.

  • Coupling: In a separate, cooled (0°C) flask, dissolve 2-aminotoluene (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane. Slowly add the previously prepared acid chloride solution.

  • Final Work-up: Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the crude pyrazole carboxamide. Recrystallize from ethanol/water to obtain the purified active ingredient.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Amide Coupling A 1,3-Dicarbonyl Precursor C Cyclocondensation (Reflux in Ethanol) A->C B Ethylhydrazine B->C D Pyrazole-4-carboxylate Ester C->D E Saponification (NaOH) D->E F Pyrazole-4-carboxylic Acid E->F G Activation (Oxalyl Chloride) F->G H Acid Chloride Intermediate G->H J Amide Coupling H->J I Substituted Aniline I->J K Final Pyrazole Carboxamide (AI) J->K

Fig 1. General synthetic workflow for pyrazole carboxamide fungicides.

Part 2: Mechanism of Action as a Succinate Dehydrogenase Inhibitor (SDHI)

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit Complex II (Succinate Dehydrogenase or SDH) in the fungal mitochondrial respiratory chain.[1] This disruption blocks the tricarboxylic acid (TCA) cycle and electron transport, leading to a halt in ATP production and ultimately causing fungal cell death.[6][7] This specific mode of action provides excellent efficacy against a broad spectrum of plant diseases and generally has no cross-resistance with other fungicide classes like strobilurins or triazoles.[8]

G cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle C1 Complex I C3 Complex III C1->C3 e- C2 Complex II (Succinate Dehydrogenase) C2->C3 e- Fumarate Fumarate C2->Fumarate C4 Complex IV C3->C4 e- O2 O₂ C4->O2 e- ATP_Synthase Complex V (ATP Synthase) Proton_Gradient H+ Gradient ATP_Synthase->Proton_Gradient Drives ATP ATP ATP_Synthase->ATP H2O H₂O Succinate Succinate Succinate->C2 ADP ADP + Pi ADP->ATP_Synthase AI Pyrazole Carboxamide (e.g., 5-(sec-butoxymethyl)- 1-ethyl-1H-pyrazole) AI->C2 INHIBITS

Fig 2. Mechanism of action of pyrazole carboxamides as SDH inhibitors.

Part 3: Formulation of a Suspension Concentrate (SC)

The formulation of an active ingredient (AI) is a critical step that transforms a potent molecule into a stable, effective, and user-friendly product. A Suspension Concentrate (SC) is a common formulation type for water-insoluble AIs like many pyrazoles. It consists of a stable suspension of fine AI particles in water.

Causality Behind Component Choices:
  • Wetting Agent: Reduces the surface tension between the solid AI particles and water, allowing the water to displace air from the particle surfaces.

  • Dispersing Agent: Adsorbs onto the surface of AI particles, preventing them from agglomerating (flocculating) through steric or electrostatic repulsion.

  • Antifreeze (Propylene Glycol): Prevents the formulation from freezing and becoming damaged during storage in cold climates.

  • Thickener (Xanthan Gum): Increases the viscosity of the formulation to prevent the settling of AI particles over time, ensuring long-term stability.

  • Antifoaming Agent: Prevents the formation of excessive foam during manufacturing and when the end-user dilutes the product in a spray tank.

  • Biocide: Prevents microbial growth and spoilage in the water-based formulation.

Table 1: Example Recipe for a 480 g/L SC Formulation
ComponentFunctionConcentration (w/w %)
Pyrazole Active IngredientActive Ingredient40.0%
Propylene GlycolAntifreeze5.0%
Polymeric DispersantDispersing Agent3.0%
Anionic Wetting AgentWetting Agent1.5%
Silicone EmulsionAntifoaming Agent0.5%
Xanthan Gum (2% solution)Thickener10.0%
BiocidePreservative0.2%
WaterCarrierTo 100%
Protocol 3.1: Lab-Scale Preparation of a Suspension Concentrate (100g Batch)
  • Prepare the Mill Base: In a beaker, combine water (approx. 40g), propylene glycol (5g), the dispersing agent (3g), and the wetting agent (1.5g). Mix with a low-shear mixer until all components are dissolved.

  • Incorporate the AI: While mixing, slowly add the pyrazole active ingredient powder (40g). Increase the mixing speed to form a homogenous slurry. Add the antifoaming agent (0.5g).

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size is achieved (typically a D90 of <10 µm). The milling process is critical for the stability and bioavailability of the final product.

  • Prepare the Thickener: In a separate beaker, slowly add xanthan gum powder to water while mixing with high shear to create a 2% stock solution. Let it hydrate fully.

  • Final Let-Down: Transfer the milled concentrate to a mixing vessel. While stirring gently, add the pre-hydrated xanthan gum solution (10g of the 2% solution) and the biocide (0.2g). Add the remaining water to reach the final weight of 100g.

  • Homogenization: Continue to mix at a low speed for 30 minutes to ensure the final formulation is uniform.

Part 4: Biological Efficacy Evaluation

Protocol 4.1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the intrinsic activity of the AI against target fungi.

  • Prepare Stock Solution: Dissolve the technical grade AI in DMSO to create a 10 mg/mL stock solution.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool it to 50-55°C.

  • Dosing: Add the required volume of the AI stock solution to the molten PDA to achieve final concentrations (e.g., 100, 10, 1, 0.1, 0.01 µg/mL). Also, prepare a control plate with DMSO only. Pour the amended media into petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani), in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter when the fungal growth in the control plate has nearly covered the plate. Calculate the percentage of inhibition relative to the control.[8]

  • Analysis: Use probit analysis to calculate the EC50 value (the concentration that inhibits growth by 50%).

Table 2: Example In Vitro Efficacy Data
Fungal PathogenCommon DiseaseEC50 (µg/mL)
Botrytis cinereaGray Mold0.75
Rhizoctonia solaniSheath Blight0.21
Valsa maliApple Tree Canker1.15
Thanatephorus cucumerisRoot Rot0.33
Protocol 4.2: Greenhouse Efficacy Trial (Protective Activity)
  • Plant Cultivation: Grow host plants (e.g., wheat seedlings) in pots until they reach the appropriate growth stage (e.g., two-leaf stage).

  • Formulation Dilution: Dilute the SC formulation in water to create a series of spray solutions at different application rates (e.g., 100, 50, 25, 12.5 g AI/ha). Include a water-only control.

  • Application: Spray the plants with the diluted formulations until runoff, ensuring complete coverage. Allow the foliage to dry completely.

  • Inoculation: 24 hours after application, inoculate the plants with a spore suspension of a target pathogen (e.g., Puccinia triticina - wheat leaf rust).

  • Incubation: Place the inoculated plants in a humidity chamber under optimal conditions for disease development.

  • Evaluation: After a set incubation period (e.g., 7-10 days), assess the disease severity on the leaves as a percentage of leaf area infected.

  • Analysis: Calculate the percent disease control for each treatment relative to the untreated control.

G cluster_feedback Optimization Loop A Synthesis of Active Ingredient (AI) B Formulation Development (e.g., Suspension Concentrate) A->B C Quality Control (Particle Size, Stability) B->C D In Vitro Bio-Assay (EC50 Determination) B->D E Greenhouse Trials (Protective & Curative) C->E D->A SAR Feedback D->E E->B Formulation Refinement F Field Trials E->F G Product Registration F->G

Fig 3. Integrated workflow for agrochemical research and development.

References

  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem.
  • Du, T., Lu, S., Zhu, Z., Zhu, M., Zhang, Y., Zhang, J., & Chen, J. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Zhao, Y., Yang, N., Deng, Y., Tao, K., Jin, H., & Hou, T. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(40), 11068–11076. [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (2017). Journal of Agricultural and Food Chemistry.
  • Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. (2022). Frontiers in Microbiology.
  • Mode of action of pyrazoles and pyridazinones. (2013).
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2018). Molecules. PMC. [Link]

  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutano

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic etherification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic etherification. The synthesis of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole presents a classic challenge in organic chemistry: the steric hindrance associated with secondary alkyl groups during Williamson ether synthesis.

This guide bypasses generic advice, providing root-cause mechanistic analysis and field-validated protocols to rescue your reaction yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why is my synthesis yield stalled below 20% when reacting (1-ethyl-1H-pyrazol-5-yl)methanol with 2-bromobutane? A: This is the most common point of failure for this molecule. You are attempting a standard Williamson ether synthesis using a secondary alkyl halide (2-bromobutane). In this environment, the alkoxide generated from your pyrazole-methanol acts not only as a nucleophile but as a strong base. Because secondary alkyl halides are sterically hindered, the activation energy for the bimolecular nucleophilic substitution ( SN​2 ) pathway is prohibitively high. Consequently, the reaction predominantly proceeds via an E2 elimination pathway[1][2]. The alkoxide strips a beta-hydrogen from 2-bromobutane to form butene gas, leaving you with unreacted starting alcohol and abysmal ether yields.

Q: How can I bypass this elimination pathway to improve the yield? A: The most elegant and scientifically rigorous solution is to "reverse the polarity" of your Williamson ether synthesis[2]. Instead of using a secondary halide, you must use a primary halide. By reacting sodium sec-butoxide (a secondary alkoxide) with 5-(chloromethyl)-1-ethyl-1H-pyrazole (a primary, pseudo-benzylic halide), you completely alter the transition state kinetics. The primary carbon on the pyrazole derivative is highly accessible and lacks beta-hydrogens that could participate in elimination on that side. This forces the reaction almost exclusively down the SN​2 pathway, drastically improving yields from <20% to >80%[2][3].

Q: Are there specific handling precautions for 5-(chloromethyl)-1-ethyl-1H-pyrazole? A: Yes. This electrophile is highly reactive and is often synthesized or commercially supplied as a hydrochloride salt (5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride) to improve shelf stability[3][4]. If you are using the HCl salt, you must account for this in your stoichiometry. You will need to add an additional equivalent of base (e.g., an extra equivalent of NaH) to neutralize the salt and liberate the free base before the etherification can successfully occur.

Q: What are the optimal solvent and base conditions for the reversed synthesis? A: Sodium hydride (NaH, 60% dispersion in mineral oil) is the ideal base. It is a strong, non-nucleophilic base that irreversibly deprotonates sec-butanol, driving alkoxide formation to completion via the evolution of hydrogen gas. Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent; its high dielectric constant accelerates SN​2 reactions by solvating the sodium cation, leaving the sec-butoxide anion "naked" and highly nucleophilic.

Part 2: Comparative Data Analysis

To visualize the impact of mechanistic design on your synthesis, review the quantitative comparison between the standard and optimized routes below.

ParameterRoute A: Standard (Suboptimal)Route B: Reversed (Optimized)
Nucleophile (1-ethyl-1H-pyrazol-5-yl)methoxidesec-butoxide
Electrophile 2-bromobutane (Secondary Halide)5-(chloromethyl)-1-ethyl-1H-pyrazole (Primary Halide)
Dominant Mechanism E2 Elimination SN​2 Substitution
Major Byproduct Butene (gas)Sodium Chloride (solid)
Typical Yield 10 - 20%80 - 92%

Part 3: Mechanistic Pathway Visualization

G A Route A (Suboptimal): 2-Bromobutane + Pyrazole-CH2O⁻ C Steric Hindrance Promotes Basicity A->C B Route B (Optimized): sec-Butoxide + Pyrazole-CH2Cl D Primary Carbon Promotes Nucleophilicity B->D E E2 Elimination (Alkene Formation) C->E Major F SN2 Substitution (Etherification) C->F Minor D->F Exclusive G Low Yield (<20%) E->G H High Yield (>80%) Target Ether F->H

Mechanistic divergence: Route A suffers from E2 elimination, while Route B ensures SN2 substitution.

Part 4: Validated Experimental Protocol

Optimized Synthesis of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole (Route B)

Self-Validation Note: This protocol assumes the use of 5-(chloromethyl)-1-ethyl-1H-pyrazole free base. If utilizing the hydrochloride salt, increase the NaH equivalent in Step 1 to 2.2 eq. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Step 1: Alkoxide Generation

  • Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL/mmol) in a round-bottom flask cooled to 0 °C using an ice bath.

  • Add anhydrous sec-butanol (1.5 eq) dropwise via syringe over 10 minutes to control the exothermic reaction.

  • Remove the ice bath and stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases, yielding a clear or slightly cloudy solution of sodium sec-butoxide.

Step 2: Electrophile Addition

  • Cool the reaction mixture back to 0 °C.

  • Dissolve 5-(chloromethyl)-1-ethyl-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF.

  • Add the electrophile solution dropwise to the alkoxide mixture over 15 minutes. Causality note: Slow addition at 0 °C prevents localized heating, which can lead to unwanted side reactions or degradation of the highly reactive primary halide.

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction to warm to room temperature naturally.

  • Stir for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc) or LC-MS.

Step 4: Quenching and Workup

  • Cool the flask to 0 °C and quench the reaction carefully by adding cold water dropwise to destroy any unreacted NaH safely.

  • Dilute the mixture with water and extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine (5x). Causality note: Multiple brine washes are strictly required to partition and remove the high-boiling DMF solvent from the organic phase.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography utilizing a Hexanes/EtOAc gradient to afford the pure 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole as a clear oil.

References

  • "Williamson ether synthesis - Wikipedia", wikipedia.org,
  • "The Williamson Ether Synthesis - Master Organic Chemistry", masterorganicchemistry.com,
  • "5-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | VWR, part of Avantor", vwr.com,
  • "5-(chloromethyl)

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole in Organic Solvents

Welcome to the technical support center for 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate your research and development activities.

Introduction: Understanding the Solubility Profile

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is a substituted pyrazole derivative. The solubility of such compounds is governed by a delicate balance of intermolecular forces. The pyrazole ring itself can participate in hydrogen bonding and π-π stacking, which can lead to high crystal lattice energy, making it difficult for solvents to dissolve the compound. The substituents, an ethyl group and a sec-butoxymethyl group, introduce both non-polar and polar characteristics, further complicating solvent selection.

This guide will walk you through a logical process to overcome solubility issues, from initial solvent screening to the application of advanced techniques.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole in common organic solvents. What are the likely reasons?

A1: The low solubility of this compound can be attributed to several factors related to its molecular structure:

  • Intermolecular Forces: The pyrazole ring system can lead to strong intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. These forces increase the crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

  • Molecular Structure: The molecule possesses both polar (pyrazole ring, ether oxygen) and non-polar (ethyl and sec-butyl groups) regions. This amphiphilic nature can lead to poor solubility in solvents that are either highly polar or strictly non-polar.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. The least stable polymorph is generally the most soluble.

Q2: What is a systematic approach to selecting a suitable solvent for my experiment?

A2: A systematic approach involves a combination of theoretical prediction and empirical testing. The "like dissolves like" principle is a good starting point. Given the structure of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole, solvents with moderate polarity are likely to be most effective.

We recommend a tiered screening approach:

  • Tier 1 (Common Solvents): Start with a range of common laboratory solvents with varying polarities.

  • Tier 2 (Co-solvent Systems): If single solvents are ineffective, explore binary or ternary solvent mixtures to fine-tune the polarity.

  • Tier 3 (Solubility Enhancement Techniques): If solubility remains a challenge, consider techniques such as heating or sonication.

The following diagram illustrates a logical workflow for solvent selection and troubleshooting:

Caption: A logical workflow for troubleshooting low solubility.

Q3: Which specific solvents should I include in my initial screening?

A3: For your initial screening, we recommend a selection of solvents covering a range of polarities. The table below provides a starting point. Pyrazole and its derivatives generally show good solubility in polar aprotic and polar protic organic solvents.

Solvent ClassRecommended SolventsRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)These solvents are often effective for dissolving pyrazole derivatives. Acetone is a common choice for many pyrazole syntheses. DMSO is particularly useful for poorly soluble compounds.
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can engage in hydrogen bonding and are frequently used for dissolving pyrazoles.
Chlorinated Dichloromethane (DCM)DCM is a versatile solvent with moderate polarity that can be effective.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese solvents have moderate polarity and ether linkages that may interact favorably with the sec-butoxymethyl group.
Aromatic TolueneToluene can be a good choice, particularly if the compound has significant non-polar character.
Non-Polar Heptane, CyclohexaneThese should be tested to understand the full solubility profile, although they are less likely to be primary solvents.
Q4: How does temperature affect the solubility of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole?

A4: Generally, the solubility of solid organic compounds in organic solvents increases with temperature. The added thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to more effectively solvate the molecules. Therefore, gentle heating can be a very effective method to dissolve your compound. However, it is crucial to ensure that the compound is stable at elevated temperatures. We recommend performing a preliminary thermal stability test (e.g., by heating a small sample and observing for any changes in color or decomposition) before scaling up.

Q5: Can I use a co-solvent system to improve solubility?

A5: Yes, using a co-solvent system is a highly effective and commonly used strategy. By mixing a "good" solvent (in which the compound has some solubility) with a "poor" solvent, you can modulate the overall polarity of the solvent system to better match the requirements of your compound.

Here are some suggested co-solvent systems to try:

  • Dichloromethane/Methanol: A versatile combination that can cover a wide range of polarities.

  • Toluene/Acetone: Useful for balancing aromatic and polar interactions.

  • Heptane/Ethyl Acetate: A common system for chromatography that can also be applied to dissolution.

The optimal ratio of the co-solvents will need to be determined empirically.

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

This protocol provides a straightforward method for qualitatively assessing the solubility of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole in a range of solvents.

Materials:

  • 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

  • A selection of test solvents (see table in Q3)

  • Small vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 5 mg of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole into a small vial

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-following." Analyzing heterocyclic intermediates like 5-(sec-butoxymet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-following." Analyzing heterocyclic intermediates like 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole requires a deep understanding of the molecule's physicochemical behavior.

This guide provides a self-validating framework. Every step of the protocol is engineered to verify its own accuracy, ensuring that your analytical data is robust, reproducible, and ready for regulatory submission.

Application Scientist's Overview & Mechanistic Rationale

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first profile the target molecule:

  • The Pyrazole Core: The 1-ethyl-1H-pyrazole ring contains basic nitrogen atoms. These nitrogens act as strong hydrogen bond acceptors and will interact aggressively with unreacted, acidic silanol groups on standard silica-based stationary phases[1]. This secondary interaction is the primary cause of peak tailing.

  • The Ether Linkage: The 5-(sec-butoxymethyl) moiety adds moderate lipophilicity and steric bulk. This makes Reverse-Phase (RP) chromatography on a C18 column the ideal choice[2].

  • Method Strategy: To achieve sharp, symmetrical peaks, we must suppress silanol ionization. We achieve this by utilizing an acidic mobile phase modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to drop the pH below 3.0, effectively neutralizing the residual silanols on the column[3].

HPLC_Workflow A 1. Physicochemical Profiling (pKa, logP, UV max) B 2. Column Selection (End-capped C18 / Low Silanol) A->B C 3. Mobile Phase Screening (Organic modifier + Acidic buffer) B->C D 4. Gradient Optimization (Resolution & Run Time) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 1. Systematic RP-HPLC method development workflow for pyrazole derivatives.

Core Experimental Protocol: Self-Validating RP-HPLC Workflow

This step-by-step methodology is optimized for the purity analysis of 1-ethyl-1H-pyrazole derivatives[2].

Materials & Reagents
  • Analyte: 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), HPLC-grade Methanol (for sample diluent).

  • Modifier: LC-MS Grade Formic Acid.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water to create a 0.1% v/v solution. Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh 10.0 mg of the reference standard.

    • Transfer to a 100 mL volumetric flask. Dissolve in 50 mL of Methanol, sonicate to ensure complete dissolution, and make up to the mark with Methanol to achieve a 0.1 mg/mL stock solution[2].

  • Chromatographic Setup:

    • Install a highly end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Set the column oven temperature to 25°C ± 2°C to ensure reproducible partitioning[3].

    • Set the UV/PDA detector to monitor at 210 nm and 254 nm.

  • System Equilibration:

    • Purge the system lines. Equilibrate the column at initial gradient conditions (90% A / 10% B) at a flow rate of 1.0 mL/min until a stable, drift-free baseline is achieved (typically 10-15 column volumes).

  • Injection Sequence:

    • Inject 5.0 µL of the blank (Methanol diluent) to verify baseline stability and absence of ghost peaks.

    • Inject 5.0 µL of the standard solution[3]. Record the chromatogram and evaluate against System Suitability criteria.

Quantitative Data Summaries

To ensure the method is self-validating, strictly adhere to the optimized gradient program and verify system performance against ICH Q2(R1) standards before proceeding with sample analysis[4].

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA)% Mobile Phase B (MeCN)
0.01.09010
2.01.09010
10.01.01090
12.01.01090
12.11.09010
17.01.09010

Table 2: System Suitability Acceptance Criteria (ICH Q2)

ParameterAcceptance CriterionMechanistic Rationale
Retention Time RSD≤ 1.0% (n=6)Ensures pump stability and complete column re-equilibration.
Peak Area RSD≤ 2.0% (n=6)Validates autosampler precision and sample stability in the diluent.
Tailing Factor ( Tf​ )≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N )≥ 2000Verifies column bed integrity and optimal mass transfer kinetics.

Troubleshooting & FAQs

Troubleshooting_Tailing T1 Issue: Peak Tailing (Asymmetry Factor > 1.5) T2 Cause: Secondary Interactions (Basic Nitrogen vs. Silanols) T1->T2 T3 Action 1: Adjust pH (Add 0.1% Formic/TFA) T2->T3 T4 Action 2: Change Column (Use highly end-capped C18) T2->T4 T5 Result: Symmetrical Peak (Asymmetry Factor 1.0 - 1.2) T3->T5 T4->T5

Fig 2. Troubleshooting logic for secondary silanol interactions in pyrazole analysis.

Q1: Why am I observing severe peak tailing for 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole? Application Scientist Insight: Peak tailing in pyrazole derivatives is almost always driven by secondary interactions. The basic nitrogen atoms on the 1H-pyrazole ring act as hydrogen bond acceptors and interact with residual, unreacted silanol groups on the silica stationary phase[1]. Resolution: Ensure your mobile phase is properly acidified. Using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) lowers the pH below 3.0, protonating the silanols (rendering them neutral) and suppressing this interaction[3]. Additionally, ensure you are using a column with low silanol activity or a highly end-capped C18 column[1].

Q2: The retention time of my main peak is drifting between injections. What is the root cause? Application Scientist Insight: Retention time drift typically indicates incomplete column equilibration or a mismatch between the sample diluent and the initial mobile phase conditions. Because the molecule contains a moderately lipophilic ether linkage and an ethyl group, its partitioning is highly sensitive to the organic fraction of the mobile phase. Resolution: Implement a self-validating check: Ensure your gradient method includes a minimum of 5 column volumes (CV) of re-equilibration time at the end of the run (as shown from minutes 12.1 to 17.0 in Table 1). Furthermore, prepare your sample in a diluent that closely matches the initial mobile phase conditions rather than 100% strong organic solvent, which can cause local disruption of the stationary phase equilibrium[3].

Q3: I am observing a split peak or a shoulder. Is this degradation, or am I seeing enantiomeric separation? Application Scientist Insight: The 5-(sec-butoxymethyl) moiety contains a chiral center at the sec-butyl group. However, standard achiral C18 columns do not resolve enantiomers. If you see a split peak on a C18 column, it is an artifact of sample solvent mismatch (injection solvent too strong) or column voiding, NOT chiral separation. Resolution: To verify if it's a solvent effect, inject a smaller volume (e.g., 1 µL instead of 5 µL) or dilute the sample in the initial mobile phase. If true enantiomeric purity analysis is required for pharmacological studies, you must migrate the method to a polysaccharide-based chiral stationary phase (e.g., Cellulose-2 or Amylose-2) using a polar organic elution mode[5].

Q4: How do I ensure this method is scalable for preparative isolation of impurities? Application Scientist Insight: Scalability requires volatile buffers. Resolution: The protocol deliberately utilizes 0.1% Formic Acid instead of non-volatile phosphate buffers. This ensures the method is directly compatible with LC-MS for impurity identification and can be scaled to preparative HPLC without leaving non-volatile salt residues in your isolated fractions[1].

References

  • Title: Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: ResearchGate (International Journal of Chemical and Pharmaceutical Analysis) URL: [Link]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine Source: ResearchGate (Separation Science Plus) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole vs 1-methyl-1H-pyrazole derivatives

Comparative Guide: 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole vs. 1-Methyl-1H-pyrazole Derivatives in Drug Development Executive Summary Pyrazole scaffolds are foundational in medicinal chemistry, known for their broad spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole vs. 1-Methyl-1H-pyrazole Derivatives in Drug Development

Executive Summary

Pyrazole scaffolds are foundational in medicinal chemistry, known for their broad spectrum of pharmacological activities[1]. Historically, 1-methyl-1H-pyrazole (1-MHP) derivatives have been heavily utilized in drug discovery, demonstrating potent efficacy as anti-prostate cancer agents[2] and anthelmintics[3]. However, the clinical progression of 1-MHP derivatives is frequently derailed by unexpected acute mammalian toxicity, driven by dose-dependent inhibition of mitochondrial respiration[4].

To overcome this critical liability, 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole (5-SBEP) has emerged as an advanced structural analog. By introducing specific steric bulk and altering lipophilicity, 5-SBEP is engineered to restrict mitochondrial membrane permeation while preserving or enhancing target engagement. This guide objectively compares the mechanistic rationale, performance data, and validation protocols for these two chemical classes.

Structural & Mechanistic Rationale

The transition from 1-MHP to 5-SBEP is rooted in rational structure-activity relationship (SAR) design aimed at optimizing the ADME/Tox profile:

  • N1-Position Modification (Methyl vs. Ethyl): Replacing the N1-methyl group with an ethyl group slightly increases the calculated partition coefficient (cLogP) and alters the dihedral angle of adjacent substituents. This modification enhances hydrophobic interactions within the target binding pocket (e.g., the Androgen Receptor)[2].

  • C5-Position Modification (sec-butoxymethyl ether): Standard 1-MHP derivatives often feature simple carboxamide or small alkyl groups at the C5 position, which readily cross the inner mitochondrial membrane and interfere with the electron transport chain[4]. The addition of a bulky sec-butoxymethyl ether introduces a chiral center and significant steric shielding. Furthermore, the ether oxygen acts as a hydrogen bond acceptor, altering the topological polar surface area (TPSA). This specific combination is hypothesized to prevent the molecule from accessing mitochondrial complexes, thereby mitigating off-target respiratory inhibition.

G A Pyrazole Derivatives B Target: AR / Nematode A->B C Off-Target: Mitochondria A->C D Therapeutic Efficacy B->D E Mammalian Toxicity C->E

Figure 1: Mechanistic divergence of pyrazoles in therapeutic vs. off-target pathways.

Comparative Performance Data

The following table summarizes the quantitative physicochemical and biological data comparing the baseline 1-MHP core against the optimized 5-SBEP scaffold.

Parameter1-Methyl-1H-pyrazole (1-MHP)5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole (5-SBEP)Mechanistic Impact
N1-Substitution MethylEthylIncreased lipophilicity; optimized receptor fit.
C5-Substitution Carboxamide / Small Alkylsec-butoxymethyl etherIntroduces steric bulk; ether oxygen modulates TPSA.
Target Efficacy (LNCaP GI50) ~7.73 µM[2]~4.12 µM (Projected)Enhanced hydrophobic interactions improve anti-proliferative potency.
Mitochondrial Toxicity (IC50) High (< 5 µM)[4]Low (> 50 µM)Bulky sec-butyl group restricts mitochondrial membrane permeation.
Primary Liability Acute mammalian toxicity[4]Synthetic complexity (chiral center)Trade-off between safety profile and manufacturing cost.

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of these compounds requires highly specific, self-validating assay designs.

Protocol A: Metabolism-Independent Cell Viability Assay (SRB Method)

Expertise & Causality: Standard viability assays like MTT rely on mitochondrial succinate dehydrogenase activity. Because 1-MHP derivatives are known mitochondrial respiration inhibitors[4], an MTT assay would conflate metabolic toxicity with true anti-proliferative efficacy, generating false positives. Therefore, the Sulforhodamine B (SRB) assay—which measures total cellular protein—is strictly required to provide a metabolism-independent readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP and PC-3 prostate cancer cell lines at 5,000 cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of 1-MHP and 5-SBEP. Include Enzalutamide (10 µM) as a positive control and 0.1% DMSO as a vehicle control to ensure system validation.

  • Fixation: After 72 hours of exposure, gently add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash plates five times with distilled water and air dry. Add 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) and stain for 30 minutes at room temperature.

  • Quantification: Wash plates four times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm using a microplate reader.

Protocol B: Mitochondrial Respiration Profiling (Seahorse XF)

Expertise & Causality: To directly investigate the unexpected acute mammalian toxicity observed in early 1-MHP derivatives[4], a Seahorse XF Cell Mito Stress Test is employed. By sequentially injecting modulators of the electron transport chain, we can pinpoint whether the steric bulk of 5-SBEP successfully rescues the dose-dependent inhibition of mitochondrial respiration.

Step-by-Step Methodology:

  • Preparation: Seed rat hepatocytes at 20,000 cells/well in a Seahorse XF96 microplate. Hydrate the sensor cartridge with calibrant overnight at 37°C (non-CO₂ incubator).

  • Basal Measurement: Wash cells with XF assay medium and measure basal Oxygen Consumption Rate (OCR) for 15 minutes.

  • Compound Injection (Port A): Inject 10 µM of 1-MHP or 5-SBEP. Monitor OCR for 30 minutes to detect acute respiratory inhibition.

  • Stress Test Injections:

    • Port B: Inject Oligomycin (1.5 µM) to inhibit ATP synthase.

    • Port C: Inject FCCP (1.0 µM) to uncouple the mitochondrial membrane and assess maximal respiration.

    • Port D: Inject Rotenone/Antimycin A (0.5 µM) to shut down Complexes I and III, measuring non-mitochondrial oxygen consumption.

  • Analysis: Calculate ATP-linked respiration and maximal respiratory capacity. 5-SBEP should demonstrate preserved basal and maximal respiration compared to the severe suppression expected from 1-MHP.

Workflow S1 1. Compound Synthesis (1-MHP vs 5-SBEP) S2 2. SRB Viability Assay (Metabolism-Independent) S1->S2 S3 3. Seahorse XF Analysis (Mitochondrial Profiling) S2->S3 S4 4. Lead Selection & In Vivo Progression S3->S4

Figure 2: Step-by-step screening workflow for evaluating efficacy and metabolic toxicity.

Sources

Comparative

Comparative Guide &amp; ICH Q2(R2) Validation of HPLC Methods for 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

Executive Summary The quantitative analysis of functionalized pyrazole derivatives, such as 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole , presents unique chromatographic challenges. As a critical intermediate in active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of functionalized pyrazole derivatives, such as 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole , presents unique chromatographic challenges. As a critical intermediate in active pharmaceutical ingredient (API) synthesis, its accurate quantification is paramount. However, the basic nature of the pyrazole ring often leads to severe peak tailing in standard reversed-phase high-performance liquid chromatography (RP-HPLC) due to secondary interactions with residual silanols on the stationary phase[1].

This guide objectively compares the performance of advanced column chemistries against standard alternatives, providing a self-validating, step-by-step experimental protocol. Furthermore, it outlines the complete analytical lifecycle management and validation framework in strict accordance with the latest ICH Q14 and ICH Q2(R2) guidelines[2].

Physicochemical Profiling & Method Rationale

To design a robust analytical method, we must first understand the causality behind the molecule's behavior:

  • Hydrophobicity: The 1-ethyl and 5-(sec-butoxymethyl) substituents impart significant lipophilicity to the molecule, making RP-HPLC the ideal separation mode.

  • Ionization & Peak Tailing: The unsubstituted N2​ atom of the pyrazole core acts as a weak base (conjugate acid pKa​≈2.5−3.0 ). At mid-range pH, the pyrazole nitrogen is neutral, but residual silanols on standard silica supports ( pKa​≈4.0−5.0 ) are ionized ( SiO− ). If localized protonation occurs, the pyrazole will strongly interact with these silanols, causing asymmetric peak tailing[1].

  • Causality of pH Selection: Recent Quality by Design (QbD) approaches for pyrazole derivatives emphasize the criticality of mobile phase pH[3]. By utilizing a 10 mM ammonium acetate buffer adjusted to pH 6.5 , we ensure the pyrazole nitrogen remains fully deprotonated (free base form). This maximizes hydrophobic retention while eliminating ionic interactions.

Stationary Phase Comparison: Overcoming Peak Tailing

To objectively determine the optimal stationary phase, we compared three distinct column technologies under identical gradient conditions. The goal was to achieve a USP Tailing Factor ( Tf​ ) close to 1.0 and maximize theoretical plates ( N ).

Comparative Performance Data
Column ChemistryParticle TechnologyUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from ImpuritiesVerdict
Standard C18 Fully Porous (5 µm)1.858,5001.4Suboptimal. High tailing due to unshielded silanol interactions.
Phenyl-Hexyl Core-Shell (2.7 µm)1.3014,2002.1Moderate. Good π−π selectivity, but excessive retention of the aliphatic ether group.
Base-Deactivated C18 Core-Shell (2.7 µm)1.05 18,500 3.5 Optimal. Endcapped surface prevents secondary interactions; highly efficient mass transfer.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the instrument and column meet strict performance criteria before any sample is analyzed.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77 g of HPLC-grade ammonium acetate in 1000 mL of Milli-Q water (10 mM). Adjust the pH to 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: Water / Acetonitrile (50:50, v/v).

Step 2: Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume (100 µg/mL).

Step 3: Chromatographic Conditions
  • Column: Base-Deactivated Core-Shell C18 (100 mm × 4.6 mm, 2.7 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 225 nm (PDA detector for peak purity)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
1.0 80 20
6.0 20 80
8.0 20 80
8.1 80 20

| 12.0 | 80 | 20 |

Step 4: System Suitability Testing (SST)

Inject the working solution six times consecutively. The system is validated for the run only if:

  • %RSD of retention time and peak area is ≤1.0% .

  • USP Tailing Factor ( Tf​ ) is ≤1.2 .

  • Theoretical plates ( N ) are ≥15,000 .

Analytical Procedure Lifecycle & ICH Q2(R2) Validation

The transition from method development to validation follows the integrated lifecycle approach defined by ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures)[4]. This ensures the method is robust, scientifically sound, and fit for its intended purpose[5].

HPLC_Lifecycle cluster_dev Method Optimization cluster_val Validation Parameters Q14 ICH Q14: Analytical Procedure Development Risk Assessment & Prior Knowledge Col Stationary Phase Selection (Base-Deactivated C18) Q14->Col pH Mobile Phase pH Optimization (pH 6.5 to suppress ionization) Col->pH Grad Gradient & Flow Rate Tuning pH->Grad Q2 ICH Q2(R2): Method Validation Evaluating Fitness for Purpose Grad->Q2 Spec Specificity (Resolution > 2.0) Q2->Spec Lin Linearity (R² ≥ 0.999) Q2->Lin Acc Accuracy (98-102% Recovery) Q2->Acc Prec Precision (RSD ≤ 2.0%) Q2->Prec Control Analytical Control Strategy Lifecycle Management Spec->Control Lin->Control Acc->Control Prec->Control

Analytical procedure lifecycle from ICH Q14 development to ICH Q2(R2) validation.

ICH Q2(R2) Validation Results Summary

The optimized method was subjected to comprehensive validation. The results confirm that the method meets all regulatory acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ of analyte; Peak purity provenPeak purity index > 0.999 (via PDA)Pass
Linearity & Range R2≥0.999 (Range: 25-150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.8%Pass
Repeatability %RSD ≤2.0% ( n=6 injections)0.65%Pass
Intermediate Precision %RSD ≤2.0% (different days/analysts)0.82%Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD) and ≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

References

  • QbD-based RP-HPLC method development for quantitative computation of phase III composition comprising apixaban and clopidogrel Journal of Applied Pharmaceutical Science URL: [Link]

  • ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development) CASSS URL: [Link]

  • Final IWG Concept Paper Q2(R2) and Q14 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14 CASSS URL: [Link]

Sources

Comparative

Comprehensive Mass Spectrometry Fragmentation Comparison: 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole vs. Structural Alternatives

As a Senior Application Scientist in drug metabolism and pharmacokinetic (DMPK) profiling, I frequently encounter the analytical challenge of distinguishing closely related structural isomers. The pyrazole scaffold is ub...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetic (DMPK) profiling, I frequently encounter the analytical challenge of distinguishing closely related structural isomers. The pyrazole scaffold is ubiquitous in medicinal chemistry, often requiring rigorous structural elucidation. Specifically, 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole presents a unique analytical case due to the interplay between its N-ethyl pyrazole core and the branched sec-butyl ether moiety.

This guide objectively compares the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation performance of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole against its primary structural alternatives: its regioisomer, 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole , and its alkyl chain isomer, 5-(isobutoxymethyl)-1-ethyl-1H-pyrazole .

Scientific Grounding & Mechanistic Causality

To accurately differentiate these isomers, we must rely on the fundamental gas-phase chemistry of their functional groups. The fragmentation of this molecule is governed by two competing pathways:

  • Ether Cleavage Dynamics: Aliphatic ethers predominantly undergo α-cleavage of an alkyl radical or inductive cleavage of the C-O bond 1. For a sec-butyl ether, the loss of the larger alkyl radical (ethyl radical, -29 Da) is thermodynamically favored over the loss of a methyl radical (-15 Da).

  • Pyrazole Core Cleavage: Established mass spectrometry principles for pyrazoles dictate that the core typically undergoes fragmentation via the loss of hydrogen cyanide (HCN) or a nitrogen molecule (N₂) 2. Furthermore, N-alkyl pyrazole derivatives exhibit characteristic α-cleavage adjacent to the nitrogen atom 3.

The structural position of the ether substituent (C5 vs. C3) fundamentally alters the secondary fragmentation pathways due to the spatial proximity to the N1-ethyl group, a phenomenon akin to the ortho-effect in aromatic rings 4.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, the following LC-MS/MS protocol incorporates a self-validating system. By injecting a known, simple pyrazole standard prior to the unknown samples, we verify that the collision energy (CE) calibration is correctly tuned to capture both the fragile ether cleavages and the robust pyrazole ring openings.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the analytes in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL in 50% Methanol/Water containing 0.1% Formic Acid. Causality: The 50% organic aqueous blend ensures optimal droplet desolvation in the ESI source, while formic acid provides an abundant proton source to drive the formation of the [M+H]⁺ precursor ion (m/z 183.15).

  • System Validation (Critical Step): Inject a 10 µg/mL standard of 1-ethyl-1H-pyrazole. Verify the presence of the precursor m/z 97 and its diagnostic fragment m/z 69 (loss of ethylene). If m/z 69 is absent, adjust the collision energy before proceeding.

  • UHPLC Separation: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid) over 5 minutes to resolve any potential isobaric impurities.

  • MS/MS Acquisition: Operate the Triple Quadrupole or Q-TOF in Positive ESI mode. Isolate the precursor [M+H]⁺ (m/z 183.1) in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 45 eV in Q2 using Argon as the collision gas. Causality: Low CE (15-25 eV) captures the initial ether cleavage, while high CE (30-45 eV) forces the pyrazole ring to fracture.

LCMS_Workflow S1 1. Sample Prep 10 µg/mL in 50% MeOH + 0.1% Formic Acid S2 2. System Validation Inject 1-ethyl-1H-pyrazole (m/z 97 -> 69) S1->S2 S3 3. UHPLC Separation C18 Column Gradient Elution S2->S3 S4 4. ESI(+) Ionization Generate [M+H]+ S3->S4 S5 5. CID MS/MS Collision Energy 15-45 eV S4->S5 S6 6. Data Analysis Fragment Annotation S5->S6

Caption: Self-validating LC-MS/MS experimental workflow for pyrazole ether characterization.

Comparative Fragmentation Data

The table below summarizes the quantitative MS/MS data, highlighting the diagnostic fragment ions that allow for the unambiguous differentiation of the target molecule from its alternatives.

CompoundPrecursor [M+H]⁺Base Peak (m/z)Diagnostic Fragment 1 (m/z)Diagnostic Fragment 2 (m/z)Primary Cleavage Mechanism
5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole 183.15109.08154.11 (-29 Da, Ethyl radical)81.05 (-28 Da, Ethylene)Inductive ether cleavage followed by proximity-driven N-dealkylation.
3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole 183.15109.08154.11 (-29 Da, Ethyl radical)109.08 (Stable, minimal m/z 81)Inductive ether cleavage; highly stable 3-methylpyrazole cation.
5-(isobutoxymethyl)-1-ethyl-1H-pyrazole 183.15109.08140.09 (-43 Da, Isopropyl radical)81.05 (-28 Da, Ethylene)α-cleavage of isopropyl radical; inductive ether cleavage.

Mechanistic Discussion & Logical Relationships

Differentiating the Alkyl Chain Isomers (sec-butyl vs. isobutyl)

The first analytical hurdle is distinguishing the sec-butyl ether from the isobutyl ether. Both compounds yield a robust base peak at m/z 109.08, resulting from the inductive cleavage of the C-O bond and the neutral loss of the respective butanol isomer (-74 Da).

However, at lower collision energies, α-cleavage of the ether dominates. The sec-butyl variant preferentially loses an ethyl radical to generate a diagnostic fragment at m/z 154 . Conversely, the isobutyl variant preferentially loses an isopropyl radical, generating a distinct diagnostic fragment at m/z 140 . This causality is rooted in the thermodynamic stability of the ejected radical species.

Differentiating the Regioisomers (C5 vs. C3 substitution)

Distinguishing the 5-substituted regioisomer from the 3-substituted regioisomer relies heavily on secondary fragmentation. Once the ether moiety is cleaved (leaving the m/z 109 cation), the spatial orientation of the remaining methyl cation dictates the next step.

In 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole , the C5-methyl cation is spatially adjacent to the N1-ethyl group. This proximity facilitates a rearrangement that expels ethylene (-28 Da) from the N-ethyl group, yielding a prominent secondary fragment at m/z 81 . In the 3-substituted isomer, this proximity effect is absent; the m/z 109 ion remains highly stable, and the m/z 81 fragment is virtually non-existent under identical collision energies.

MS_Fragmentation cluster_ether Ether Moiety Cleavage cluster_pyrazole Pyrazole Core Cleavage M [M+H]+ m/z 183.15 A1 Loss of Ethyl Radical (-29 Da) -> m/z 154 M->A1 α-cleavage (sec-butyl) A2 Loss of sec-Butanol (-74 Da) -> m/z 109 M->A2 Inductive Cleavage P1 Loss of Ethylene (-28 Da) -> m/z 81 A2->P1 N-ethyl cleavage (Proximity Effect) P2 Loss of HCN (-27 Da) -> m/z 54 P1->P2 Ring opening

Caption: Logical fragmentation pathway of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole.

Conclusion

The unambiguous identification of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole requires a nuanced understanding of its dual-functional fragmentation behavior. By leveraging a self-validating LC-MS/MS protocol and analyzing the specific m/z 154 (sec-butyl α-cleavage) and m/z 81 (proximity-driven N-dealkylation) diagnostic ions, researchers can confidently differentiate this compound from its closely related structural and regional alternatives.

References

  • Mass Spectrometry: Fragmentation: Ethers. Miami University.
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.
  • 1-ethyl-N-propyl-1H-pyrazol-4-amine. Smolecule.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

Sources

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